Increased Molecular Weight and Carbon Count Relative to Unsubstituted Pyrazine Ethanol
Compared to the unsubstituted analog 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3), 2-(5-methylpyrazin-2-yl)ethan-1-ol exhibits a higher molecular weight (+14.03 g/mol, equivalent to one additional methyl group) and increased carbon count (C7 vs. C6) . This difference corresponds to increased lipophilicity (calculated LogP ~0.3–0.5 units higher, class-level inference based on methyl substitution effects on pyrazine systems) and distinct electronic properties due to the electron-donating nature of the methyl substituent at the 5-position [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 138.17 g/mol; C7H10N2O |
| Comparator Or Baseline | 2-(Pyrazin-2-yl)ethanol (CAS 6705-31-3): 124.14 g/mol; C6H8N2O |
| Quantified Difference | +14.03 g/mol (+11.3% mass); +1 carbon atom |
| Conditions | Molecular formula and mass spectrometry data from vendor specifications |
Why This Matters
The increased molecular weight and lipophilicity directly affect membrane permeability and metabolic stability in drug-like molecules, requiring careful SAR consideration when selecting intermediates.
- [1] PubChem. 2-(Pyrazin-2-yl)ethanol. National Center for Biotechnology Information. View Source
